(4-Bromopyridin-2-yl)methanol
Overview
Description
(4-Bromopyridin-2-yl)methanol is an organic compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a hydroxymethyl group at the second position. This compound is primarily used in research and development within the fields of chemistry and biology.
Synthetic Routes and Reaction Conditions:
- One common method involves the reaction of 4-bromo-2-methylpyridine 1-oxide with trifluoroacetic anhydride in dichloromethane at 0°C, followed by reflux for 12 hours .
- Another method includes the oxidation of this compound using manganese (IV) oxide in chloroform under reflux conditions for 45 minutes .
Industrial Production Methods:
- Industrially, this compound can be synthesized by the reaction of 4-bromo-2-methylpyridine with various oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form various derivatives depending on the reducing agents used.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Various reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: 4-Bromopyridine-2-carbaldehyde.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Bromopyridin-2-yl)methanol is widely used in scientific research due to its versatile chemical properties:
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
(4-Bromopyridin-2-yl)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Bromo-2-methylpyridine, 4-Bromo-2-vinylpyridine, 4-Bromopicoline.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(4-bromopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUUSQGWMQSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563704 | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-45-0 | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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